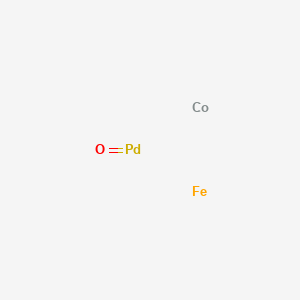

Cobalt;iron;oxopalladium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cobalt;iron;oxopalladium is a complex compound that incorporates cobalt, iron, and palladium oxides. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis, energy storage, and environmental remediation. The combination of these metals can lead to synergistic effects that enhance the compound’s overall performance in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt;iron;oxopalladium typically involves the use of citrate precursors and freeze-drying techniques. For instance, palladium-containing nickel–iron–cobalt perovskite catalysts can be synthesized at 600°C from citrate precursors obtained by freeze-drying . Structural and morphological characterization is carried out using techniques such as X-ray diffraction (XRD), Brunauer-Emmett-Teller (BET) surface measurements, transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS).

Industrial Production Methods

In industrial settings, the preparation of this compound may involve the use of high-temperature calcination processes. The addition of palladium to cobalt-based perovskites can significantly impact the catalytic oxidation of hydrocarbons, making it a valuable component in industrial catalysts .

Chemical Reactions Analysis

Types of Reactions

Cobalt;iron;oxopalladium undergoes various chemical reactions, including oxidation, reduction, and substitution. High-valent metal–oxo species, such as those involving cobalt and iron, serve as key intermediates in the activation of inert C–H bonds . These reactions are crucial for applications in catalysis and environmental remediation.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen, carbon monoxide, and various organic substrates. The reaction conditions often involve high temperatures and pressures, particularly in industrial applications such as hydroformylation and carboalkoxylation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in the catalytic oxidation of hydrocarbons, the primary products are carbon dioxide and water .

Scientific Research Applications

Cobalt;iron;oxopalladium has a wide range of scientific research applications, including:

Catalysis: It is used as a catalyst in various chemical reactions, such as the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER).

Environmental Remediation: The compound is effective in activating peroxymonosulfate for the degradation of organic pollutants, making it valuable for wastewater treatment.

Energy Storage: This compound is used in the development of advanced batteries and supercapacitors due to its excellent electrochemical properties.

Mechanism of Action

The mechanism of action of cobalt;iron;oxopalladium involves the activation of inert C–H bonds through high-valent metal–oxo intermediates. These intermediates facilitate the hydrogen atom abstraction (HAA) process, which is the rate-limiting step in many catalytic reactions . The compound’s catalytic activity is enhanced by the synergistic effects of cobalt, iron, and palladium, which lower the overall energy barrier for the reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cobalt;iron;oxopalladium include:

Iron(III) and Cobalt(III) Complexes with Oxalate and Phenanthroline: These complexes have been studied for their magnetic and catalytic properties.

Cobalt-iron Oxide, Alloy, and Nitride: These materials are used in various catalytic applications, including the activation of peroxymonosulfate for environmental remediation.

Uniqueness

This compound is unique due to the presence of palladium, which enhances its catalytic activity and stability compared to other cobalt-iron compounds. The incorporation of palladium allows for more efficient activation of inert bonds and improved performance in various chemical reactions .

Properties

CAS No. |

917562-53-9 |

|---|---|

Molecular Formula |

CoFeOPd |

Molecular Weight |

237.20 g/mol |

IUPAC Name |

cobalt;iron;oxopalladium |

InChI |

InChI=1S/Co.Fe.O.Pd |

InChI Key |

RIZFNSRDAFZXGL-UHFFFAOYSA-N |

Canonical SMILES |

O=[Pd].[Fe].[Co] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)

![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)

![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)

![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)

![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)

![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12615426.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-](/img/structure/B12615428.png)